Byakangelicol

COX-2 pharmacology airway inflammation furanocoumarin mechanism

Byakangelicol (CAS 26091-79-2) is a psoralen-type furanocoumarin isolated predominantly from the roots of Angelica dahurica (Baizhi), with a molecular formula of C₁₇H₁₆O₆ and a molecular weight of 316.31 g/mol. It is distinguished among Angelica-derived coumarins by its dual mechanism of action: it inhibits both the catalytic activity of cyclooxygenase-2 (COX-2; IC₅₀ = 15 μM) and the transcriptional induction of COX-2 (IC₅₀ = 25 μM) in human pulmonary epithelial cells, a functional profile not shared by the closely related furanocoumarin sphondin.

Molecular Formula C17H16O6
Molecular Weight 316.30 g/mol
CAS No. 26091-79-2
Cat. No. B190708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameByakangelicol
CAS26091-79-2
Synonymsbyakangelicol
Molecular FormulaC17H16O6
Molecular Weight316.30 g/mol
Structural Identifiers
SMILESCC1(C(O1)COC2=C3C(=C(C4=C2OC(=O)C=C4)OC)C=CO3)C
InChIInChI=1S/C17H16O6/c1-17(2)11(23-17)8-21-16-14-10(6-7-20-14)13(19-3)9-4-5-12(18)22-15(9)16/h4-7,11H,8H2,1-3H3/t11-/m1/s1
InChIKeyORBITTMJKIGFNH-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Byakangelicol (CAS 26091-79-2) Procurement Guide: Furanocoumarin COX-2 Dual Inhibitor from Angelica dahurica


Byakangelicol (CAS 26091-79-2) is a psoralen-type furanocoumarin isolated predominantly from the roots of Angelica dahurica (Baizhi), with a molecular formula of C₁₇H₁₆O₆ and a molecular weight of 316.31 g/mol [1]. It is distinguished among Angelica-derived coumarins by its dual mechanism of action: it inhibits both the catalytic activity of cyclooxygenase-2 (COX-2; IC₅₀ = 15 μM) and the transcriptional induction of COX-2 (IC₅₀ = 25 μM) in human pulmonary epithelial cells, a functional profile not shared by the closely related furanocoumarin sphondin [2]. Beyond COX-2 modulation, byakangelicol exhibits acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition (IC₅₀ = 46.3 and 45.2 μM, respectively), nitric oxide (NO) production suppression in LPS-activated RAW 264.7 macrophages (IC₅₀ = 16.9 μg/mL), and P-glycoprotein (P-gp) inhibition at the blood–brain barrier under in vivo conditions [3][4][5]. A validated UPLC–MS/MS pharmacokinetic study in rats reported an absolute oral bioavailability of 3.6%, a critical parameter for in vivo experimental design [6].

Why Byakangelicol Cannot Be Substituted with Imperatorin, Isoimperatorin, or Other Angelica dahurica Furanocoumarins


Furanocoumarins from Angelica dahurica exhibit highly divergent biological profiles despite sharing a common psoralen or angelicin core scaffold [1]. In a direct comparative functional study of ten furanocoumarins on intestinal drug transport in Caco-2 cell monolayers, oxypeucedanin, isoimperatorin, and imperatorin enhanced vincristine transport, whereas byakangelicol, isoimperatorin, byakangelicin, and umbelliferone significantly inhibited transport (P < 0.01), demonstrating that minor structural modifications—such as the epoxy moiety in byakangelicol versus the isopentenyl group in imperatorin—profoundly alter transporter engagement and biological outcome [1]. Furthermore, within the same plant source, oxypeucedanin constitutes approximately 55% of total coumarin content (8710.9 μg/g) and is the most abundant species, yet it lacks byakangelicol's dual COX-2 activity-plus-induction inhibitory mechanism; sphondin suppresses COX-2 expression but does not inhibit COX-2 enzymatic activity [2][3]. The individual coumarin content varies remarkably across Angelica sources, and processing methods such as yellow rice wine stewing interconvert oxypeucedanin to oxypeucedanin hydrate and byakangelicol to byakangelicin, further altering pharmacological profiles [4]. These structural, functional, and processing-dependent divergences mean that in-class substitution without explicit target-specific validation risks experimental irreproducibility.

Byakangelicol Comparator-Based Quantitative Differentiation Evidence for Scientific Procurement


COX-2 Dual Inhibition (Activity + Induction) Versus Sphondin: Direct Head-to-Head Mechanistic Comparison in A549 Pulmonary Epithelial Cells

In a direct head-to-head dissertation study comparing furanocoumarins in the A549 human pulmonary epithelial cell model, byakangelicol concentration-dependently inhibited both IL-1β-induced COX-2 expression (induction) and COX-2 enzymatic activity, whereas sphondin inhibited COX-2 expression and PGE₂ release but had no effect on COX-2 enzyme activity [1]. Byakangelicol inhibited COX-2 catalytic activity with an IC₅₀ of 15 μM (measured by PGE₂ production assay using cell extracts incubated with arachidonic acid) and suppressed COX-2 induction with an IC₅₀ of 25 μM (measured by COX-2 protein and mRNA expression levels following LPS stimulation) [2]. In contrast, the selective COX-2 inhibitor NS-398 (0.01–1 μM) inhibited only COX-2 enzymatic activity without affecting COX-2 induction [2]. This dual-target mechanism is unique among the tested Angelica dahurica furanocoumarins and may offer a broader anti-inflammatory effect by simultaneously reducing both existing COX-2 enzyme function and de novo COX-2 protein synthesis [1][2].

COX-2 pharmacology airway inflammation furanocoumarin mechanism

COX-2 Versus COX-1 Selectivity: Byakangelicol Spares COX-1 at Concentrations Up to 200 μM

Byakangelicol was evaluated for COX-1 activity in the same A549 pulmonary epithelial cell system. At concentrations up to 200 μM, byakangelicol did not affect the activity or expression of the COX-1 enzyme, while it inhibited COX-2 activity with an IC₅₀ of 15 μM [1]. This yields a calculated COX-2/COX-1 selectivity ratio of >13.3-fold based on the highest tested non-inhibitory COX-1 concentration. By comparison, the classical selective COX-2 inhibitor NS-398 was active at 0.01–1 μM on COX-2 in the same system, and celecoxib exhibits reported IC₅₀ values of 15 μM (COX-1) and 0.04 μM (COX-2), reflecting a different selectivity profile [1]. The sparing of COX-1 by byakangelicol suggests a reduced potential for the gastric and renal side effects classically associated with non-selective COX inhibitors, though this inference is limited to in vitro enzyme data without in vivo gastrointestinal safety confirmation [1].

COX selectivity NSAID-sparing gastrointestinal safety

Cholinesterase Inhibition Profile: Byakangelicol Shows Nearly Equipotent AChE/BChE Inhibition, Diverging from BChE-Selective t-OMe-Byakangelicin

In the first comprehensive characterization of coumarins from Angelica dahurica roots for cholinesterase inhibition, byakangelicol inhibited human acetylcholinesterase (hAChE) with an IC₅₀ of 46.3 μM and butyrylcholinesterase (BChE) with an IC₅₀ of 45.2 μM, yielding a nearly equipotent AChE/BChE ratio of ~1.02 [1]. In contrast, the structurally related coumarin t-OMe-byakangelicin showed a BChE-preferential profile (hAChE IC₅₀ = 39.0 μM; BChE IC₅₀ = 25.6 μM; ratio ~1.52), and byakangelicin demonstrated a similar but less pronounced preference (hAChE IC₅₀ = 55.4 μM; BChE IC₅₀ = 42.4 μM; ratio ~1.31) [1]. All three compounds exhibited noncompetitive inhibition kinetics against both enzymes [1]. The balanced dual cholinesterase inhibition of byakangelicol contrasts with the BChE-biased profile of its analogs and with clinically used cholinesterase inhibitors such as donepezil, which preferentially targets AChE [1][2]. This distinction is functionally relevant because BChE activity increases in later stages of Alzheimer's disease, suggesting that compounds with balanced AChE/BChE inhibition may offer advantages as disease-modifying tool compounds [2].

Alzheimer's disease cholinesterase neurodegeneration

P-Glycoprotein Inhibition at the Blood–Brain Barrier Under In Vivo Conditions: A Differentiating Property Among Furanocoumarins

Byakangelicol and rivulobirin A were identified from a screen of furanocoumarin derivatives in Kampo extract medicines as inhibitors of P-glycoprotein (P-gp) at the blood–brain barrier (BBB) under both in vitro (Caco-2 monolayer quinidine permeation assay) and in vivo conditions [1]. In the in vivo component of the study, byakangelicol demonstrated the capacity to inhibit P-gp expressed at the BBB, suggesting potential for modulating brain penetration of co-administered P-gp substrate drugs [1]. By contrast, a separate functional study of ten furanocoumarins in Caco-2 monolayers showed that byakangelicol significantly inhibited vincristine transport (P < 0.01), while oxypeucedanin, isoimperatorin, and imperatorin enhanced transport, indicating that P-gp modulation is not a class-wide property but is highly dependent on specific structural features [2]. The structural basis for this divergence is attributed to the epoxy moiety in byakangelicol versus the isopentenyl or other substituents in analogs that lack this P-gp inhibitory activity [1][2].

blood-brain barrier P-glycoprotein drug-drug interaction CNS delivery

In Vivo Efficacy in Murine Calvarial Osteolysis Model: Translational Validation of COX-2/NF-κB Mechanism in Bone Destruction

Byakangelicol was evaluated in a classical murine calvarial osteolysis model that emulates peri-prosthetic osteolysis (PPO) induced by titanium particles (TiPs) [1]. In vitro, byakangelicol effectively inhibited TiPs-stimulated osteoclast activation and suppressed COX-2, IL-1β, and IL-6 expression through modulation of macrophage polarization status and NF-κB signaling [1]. In vivo, byakangelicol treatment significantly alleviated TiPs-induced cranial osteolysis as demonstrated by reduced inflammatory bone destruction and inhibited expression of inflammation-related factors [1]. This study provides direct translational evidence linking byakangelicol's COX-2/NF-κB dual inhibitory mechanism to a therapeutically relevant in vivo disease endpoint. While no direct head-to-head comparator furanocoumarin was tested in the same osteolysis model, the in vivo efficacy data substantiate the functional relevance of the dual COX-2 activity/induction inhibition mechanism that distinguishes byakangelicol from sphondin (which lacks COX-2 enzyme inhibition) and other in-class analogs [1][2].

osteolysis COX-2 inflammation implant loosening in vivo pharmacology

Cytochrome P450 Inhibition Profile: Byakangelicol Inhibits CYP1A2, CYP2A6, and CYP3A4 with Defined IC₅₀ and Kinetic Parameters

A 2025 study characterized the inhibitory effects of byakangelicol on multiple cytochrome P450 isoforms in human liver microsomes (HLMs) [1]. Byakangelicol suppressed the activities of CYP1A2, CYP2A6, and CYP3A4 with IC₅₀ values of 19.42 μM, 10.11 μM, and 12.80 μM, respectively [1]. Kinetic analysis revealed that byakangelicol exhibited competitive inhibition of CYP1A2 (Kᵢ = 9.86 μM) and CYP2A6 (Kᵢ = 5.23 μM), whereas inhibition of CYP3A4 was noncompetitive and time-dependent (Kᵢ = 6.55 μM; Kᵢₙₐcₜ = 0.041 min⁻¹; K₁ = 6.67 μM) [1]. This CYP inhibition profile is functionally relevant because CYP2A6 is the major enzyme responsible for coumarin metabolism, and CYP3A4 metabolizes approximately 50% of clinically used drugs [1][2]. While comparative CYP inhibition data for other Angelica dahurica furanocoumarins (e.g., imperatorin, isoimperatorin) exist in separate studies, the comprehensive kinetic characterization (competitive vs. noncompetitive, time-dependent parameters) for byakangelicol provides a quantitative framework for predicting drug–drug interaction risk that is more thoroughly defined than for most in-class analogs [1].

drug metabolism CYP450 inhibition drug-drug interaction hepatic microsomes

Byakangelicol (CAS 26091-79-2) Optimal Research Application Scenarios Based on Verified Differentiation Evidence


Airway Inflammation Research Requiring Dual COX-2 Activity and Induction Inhibition

Byakangelicol is the preferred furanocoumarin tool compound for pulmonary inflammation models where both acute prostaglandin synthesis (COX-2 enzymatic activity) and sustained COX-2 upregulation drive pathology [1]. In A549 human pulmonary epithelial cells, byakangelicol concentration-dependently (10–50 μM) attenuates IL-1β-induced COX-2 expression and PGE₂ release through suppression of NF-κB activity, while simultaneously inhibiting COX-2 catalytic function with an IC₅₀ of 15 μM [1]. This dual mechanism contrasts with sphondin, which suppresses COX-2 expression but does not inhibit COX-2 enzyme activity, making byakangelicol the more appropriate choice for studies where COX-2 is already basally expressed at treatment initiation [2]. Applications include mechanistic studies of asthma, COPD, and other chronic airway inflammatory conditions.

Wear-Particle-Induced Osteolysis and Implant Loosening Preclinical Models

Byakangelicol has demonstrated in vivo efficacy in a murine calvarial osteolysis model driven by titanium particles, where it significantly alleviated inflammatory bone destruction through suppression of COX-2, IL-1β, and IL-6 expression and modulation of macrophage polarization via the NF-κB pathway [3]. This is currently the only Angelica dahurica furanocoumarin with published in vivo efficacy data in a disease-relevant osteolysis model, making byakangelicol the evidence-supported selection for orthopedic implant research programs investigating peri-prosthetic osteolysis and aseptic loosening [3]. Procurement for this application should be paired with the PK parameter of 3.6% absolute oral bioavailability to inform dosing regimens [4].

Blood–Brain Barrier P-Glycoprotein Modulation and CNS Drug Interaction Studies

For research on P-glycoprotein-mediated drug efflux at the blood–brain barrier, byakangelicol is among a limited set of furanocoumarins shown to inhibit BBB P-gp under in vivo conditions [5]. Its directional effect—inhibition of P-gp substrate transport—is opposite to that of imperatorin, isoimperatorin, and oxypeucedanin, which enhance transport in the same Caco-2 assay system [6]. This makes byakangelicol the appropriate procurement choice when investigating P-gp inhibition as a strategy to enhance brain penetration of co-administered CNS drugs, or when studying furanocoumarin-mediated drug–drug interactions at the BBB [5][6].

Cytochrome P450-Mediated Drug–Drug Interaction (DDI) Prediction Studies

Byakangelicol is fully kinetically characterized for inhibition of CYP1A2 (IC₅₀ = 19.42 μM, competitive, Kᵢ = 9.86 μM), CYP2A6 (IC₅₀ = 10.11 μM, competitive, Kᵢ = 5.23 μM), and CYP3A4 (IC₅₀ = 12.80 μM, noncompetitive, time-dependent, Kᵢ = 6.55 μM, Kᵢₙₐcₜ = 0.041 min⁻¹) in human liver microsomes [7]. This level of kinetic detail—including the time-dependent component for CYP3A4—enables quantitative in vitro-to-in vivo extrapolation (IVIVE) of DDI risk using mechanistic static models or physiologically based pharmacokinetic (PBPK) modeling [7][8]. Procurement of byakangelicol with defined CYP inhibition parameters is particularly relevant for laboratories conducting regulatory-relevant DDI assessments of furanocoumarin-containing botanical preparations or investigating coumarin metabolism interactions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for Byakangelicol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.